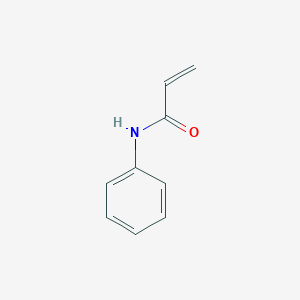

N-Phenylacrylamide

概述

描述

乙酰齐墩果酸是齐墩果酸的衍生物,齐墩果酸是一种天然存在的五环三萜类化合物。齐墩果酸存在于各种植物和食物中,包括橄榄油、大蒜和某些水果。 它以其广泛的生物活性而闻名,包括抗氧化、抗炎和抗癌特性 。乙酰齐墩果酸保留了许多这些有益特性,在科学研究和药物开发中具有重要意义。

准备方法

合成路线和反应条件

乙酰齐墩果酸的合成通常涉及齐墩果酸的乙酰化。此过程可以使用乙酸酐在催化剂(如吡啶)存在下进行。 反应通常在回流条件下进行以确保完全乙酰化 .

工业生产方法

乙酰齐墩果酸的工业生产遵循类似的原理,但规模更大。该过程包括从植物来源中提取齐墩果酸,然后通过乙酰化对其进行化学修饰。 色谱等先进技术用于纯化最终产品 .

化学反应分析

反应类型

乙酰齐墩果酸会发生各种化学反应,包括:

氧化: 此反应可以使用氧化剂(如高锰酸钾或三氧化铬)进行。

还原: 还原反应通常涉及使用还原剂(如氢化铝锂)。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在催化剂存在下的卤素.

形成的主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化会导致酮或羧酸的形成,而还原会产生醇 .

科学研究应用

作用机制

乙酰齐墩果酸的作用机制涉及多个分子靶点和途径:

抗癌活性: 它通过激活半胱氨酸蛋白酶和调节细胞周期蛋白诱导癌细胞凋亡。

抗炎活性: 它抑制促炎细胞因子的产生并调节 NF-κB 等信号通路。

保肝活性: 它增强抗氧化酶的表达并减少肝细胞的氧化应激

相似化合物的比较

乙酰齐墩果酸与其他类似化合物进行比较,例如:

齐墩果酸: 母体化合物,以其广泛的生物活性而闻名。

熊果酸: 另一种五环三萜类化合物,具有类似的特性但结构特征不同。

白桦脂酸: 一种相关化合物,具有显着的抗癌和抗病毒活性

生物活性

N-Phenylacrylamide (NPA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of NPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an acrylamide derivative that has been studied for its reactivity and biological properties. It is known to participate in various chemical reactions, including thiol addition, which can influence its biological activity . The compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of NPA derivatives. For instance, a compound derived from NPA, ICMD-01, demonstrated significant anti-inflammatory effects in vitro and in vivo. In J774 murine macrophage cells, ICMD-01 showed no cytotoxicity at concentrations up to 100 μM and effectively reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα .

In vivo tests using Freund’s complete adjuvant (CFA)-induced paw edema models indicated that ICMD-01 significantly reduced edema comparable to dexamethasone treatment. This suggests that NPA derivatives may serve as safer alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects .

HDAC Inhibition

Another area of research focuses on the inhibitory effects of NPA derivatives on histone deacetylases (HDACs). A series of compounds based on NPA were synthesized and tested for their ability to inhibit HDAC activity. Notably, compound 8c exhibited potent inhibitory effects against the HCT116 cancer cell line with an IC50 value of 0.42 ± 0.02 μM for HDAC-1, indicating its potential as an anticancer agent . The mechanism involves binding to the HDAC active site, which alters gene expression related to cell proliferation and survival.

Reaction Kinetics

A mechanistic study involving NPA revealed insights into its reactivity with thiols. The research established a Brønsted-type plot for the thiol addition reaction, indicating that nucleophilic attack is a rate-limiting step followed by rapid protonation . This kinetic understanding is crucial for predicting how NPA might interact with biological molecules under physiological conditions.

Case Studies

- Anti-inflammatory Effects in Animal Models : In a study investigating the anti-inflammatory properties of ICMD-01, mice treated with the compound showed significant reductions in paw swelling compared to control groups. This study supports the hypothesis that NPA derivatives can modulate inflammatory responses effectively.

- Cancer Cell Line Studies : The evaluation of NPA derivatives against various cancer cell lines has shown promising results, particularly in inhibiting tumor growth through HDAC inhibition. The structure-activity relationship studies indicated that modifications to the phenyl group could enhance biological activity .

Data Summary

| Biological Activity | Effect | IC50 Value | Experimental Model |

|---|---|---|---|

| Anti-inflammatory | Reduction of cytokines | Not specified | J774 murine macrophages |

| Anti-inflammatory | Edema reduction | Not specified | CFA-induced paw edema in mice |

| HDAC inhibition | Tumor growth inhibition | 0.42 ± 0.02 μM (HDAC-1) | HCT116 cancer cell line |

属性

IUPAC Name |

N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNEKWROYSOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25620-46-6 | |

| Record name | 2-Propenamide, N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25620-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60278268 | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-24-4 | |

| Record name | N-Phenylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AQJ9FV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Phenylacrylamide?

A1: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is commonly employed to identify characteristic functional groups. For instance, researchers have used IR spectroscopy to confirm the presence of carbonyl groups and amide bonds within the structure of this compound and its derivatives. [, , , ] Proton Nuclear Magnetic Resonance (1H-NMR) has also been used to analyze the structure and interactions of this compound. [, ]

Q3: How does this compound behave in aqueous solutions?

A3: The behavior of this compound in aqueous solutions depends on its structure and potential modifications. For example, copolymers containing this compound and hydrophilic units like N,N-dimethylacrylamide exhibit interesting thermoresponsive properties in water. These copolymers can undergo liquid-liquid phase separation upon heating, with the phase transition temperature depending on factors such as polymer concentration, composition, and molecular weight. []

Q4: Can this compound be used in applications requiring high salinity?

A4: The salinity tolerance of this compound-containing materials can vary depending on their structure and intended application. In a study focusing on enhanced oil recovery, researchers synthesized a hydrophobically modified polyacrylamide copolymer incorporating this compound. They found that this copolymer exhibited favorable tolerance to salinity variations, remaining stable in solutions containing up to 25% NaCl at 343 K. []

Q5: What is the thermal stability of this compound based materials?

A5: The thermal stability of this compound-containing materials depends on their structure and modifications. Researchers studying the graft polymerization of this compound onto ethylene-propylene-diene terpolymer (EPDM) found that the thermal decomposition temperature of the resulting graft polymers decreased with an increasing concentration of the this compound moiety. []

Q6: Has this compound been used in catalytic applications?

A6: While not a catalyst itself, this compound serves as a building block in synthesizing compounds for various catalytic applications. For example, researchers investigated the use of this compound in a palladium-catalyzed reaction to create substituted quinolones. This reaction involves a selective 6-endo intramolecular C-H alkenylation of N-phenylacrylamides, leading to the formation of the quinolone core, which can be further functionalized. This method provides an efficient way to synthesize biologically active 3-alkenyl-4-substituted quinolin-2(1H)-ones, valuable compounds in medicinal chemistry. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a crucial role in understanding the reactivity and behavior of this compound and its derivatives. For example, researchers investigating the mechanism of thiol addition to this compound utilized computational studies to propose a structure for the transition state of the reaction. Their calculations, combined with experimental data, suggested that the reaction proceeds through a rate-limiting nucleophilic attack followed by rapid protonation of the enolate, resembling the microscopic reverse of the E1revcb elimination mechanism. []

Q8: Have there been any QSAR studies on this compound derivatives?

A8: While specific QSAR studies focusing solely on this compound derivatives were not found within the provided research, the field of computational chemistry and modeling offers valuable tools for exploring Structure-Activity Relationships (SAR). Researchers often utilize QSAR models to predict the biological activity of compounds based on their structural features, allowing for the optimization of lead compounds in drug discovery.

Q9: How do structural modifications of this compound affect its reactivity with thiols?

A9: Modifying the structure of this compound can significantly impact its reactivity with thiols, particularly by altering the electronic properties of the acrylamide moiety. Studies have shown that introducing electron-donating or withdrawing groups at specific positions can either accelerate or decelerate the rate of thiol addition. For instance, incorporating aminomethyl substituents at the β-position of the acrylamide group influences the reaction rate based on the amine's pKa value. At pH 7.4, substituents with amine pKa's > 7 tend to accelerate the reaction, while those with pKa's < 7 generally slow it down compared to a simple hydrogen substituent. []

Q10: Are there any specific formulation strategies for this compound-containing materials?

A10: While the provided research papers do not delve into specific formulation strategies for this compound, researchers often explore various approaches to optimize the stability, solubility, and bioavailability of compounds containing this molecule.

Q11: What are some of the applications of this compound and its derivatives?

A11: this compound and its derivatives find applications in diverse fields, including:

- Enhanced Oil Recovery: Hydrophobically modified polyacrylamides containing this compound show promise in EOR applications due to their ability to enhance oil displacement and modify the wettability of reservoir rocks. [, ]

- Drug Delivery: Thermoresponsive polymers incorporating this compound units exhibit potential in drug delivery systems by responding to temperature changes. []

- Analytical Chemistry: Molecularly imprinted polymers (MIPs) synthesized using this compound as a functional monomer can selectively recognize and bind to target molecules like caffeic acid, proving valuable in analytical separations and sensor development. [, ]

- Biomaterials: Copolymers incorporating this compound have been investigated for their potential in creating biocompatible materials. []

- Chiral Separations: Polymers containing this compound can be utilized as chiral stationary phases in high-performance liquid chromatography (HPLC) for separating enantiomers, which are molecules that are mirror images of each other. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。